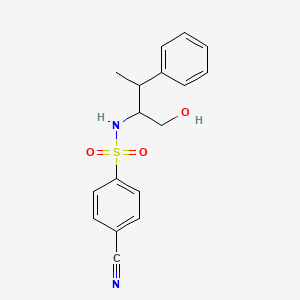
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide, also known as CB-30865, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound belongs to the class of sulfonamides and has a molecular weight of 421.52 g/mol.
Mecanismo De Acción
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide inhibits the activity of an enzyme called indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an immune checkpoint protein that suppresses the immune system's response to tumors and infections. By inhibiting IDO1, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide enhances the immune response against cancer cells and infectious agents.
Biochemical and Physiological Effects:
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the production of kynurenine, a metabolite produced by IDO1, which is known to suppress the immune system. 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide also increases the production of interferon-gamma, a cytokine that stimulates the immune system. In preclinical studies, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has been shown to reduce tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for IDO1 and does not affect other enzymes in the kynurenine pathway. However, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has some limitations. It has poor solubility in water, which can limit its use in certain experiments. It also has a short half-life in vivo, which can affect its efficacy in animal models.
Direcciones Futuras
For research on 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide include the optimization of its pharmacokinetic properties, the development of new analogs with improved efficacy, and the investigation of its potential for combination therapy with other immune checkpoint inhibitors. Further studies are also needed to determine the safety and efficacy of 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide in clinical trials.
In conclusion, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide is a promising small molecule inhibitor that has shown potential for the treatment of cancer and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide will continue to explore its potential for the development of new therapies and treatments.
Métodos De Síntesis
The synthesis of 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with (1-hydroxy-3-phenylbutan-2-yl)amine in the presence of a base. The reaction is carried out in an organic solvent under controlled conditions. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific enzyme, which plays a key role in the progression of cancer, inflammation, and autoimmune diseases. 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has also been shown to have anti-tumor activity in preclinical models of cancer.
Propiedades
IUPAC Name |
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13(15-5-3-2-4-6-15)17(12-20)19-23(21,22)16-9-7-14(11-18)8-10-16/h2-10,13,17,19-20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWFSJHDNYGAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CO)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)
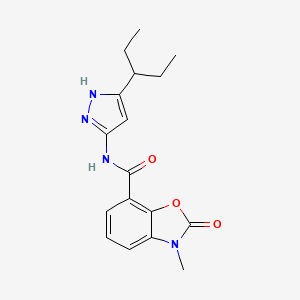
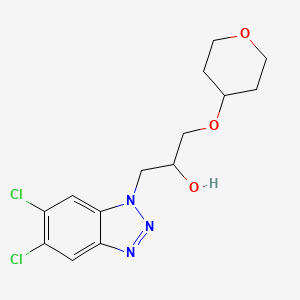
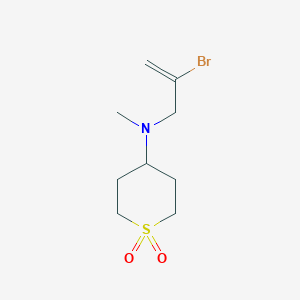
![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)
![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)
![[3-(3-Phenoxyphenyl)pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B7630893.png)
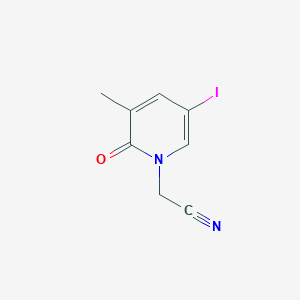
![4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7630908.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)
![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)
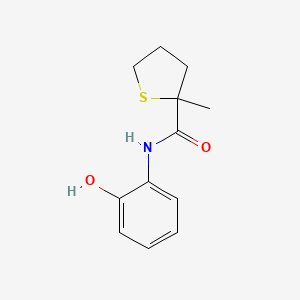
![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)